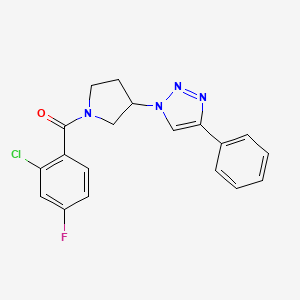![molecular formula C24H24FNO2 B2777867 [4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate CAS No. 1322230-36-3](/img/structure/B2777867.png)
[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- (4- (1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been synthesized from 3- [4- (1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . Another study reported a new method for the synthesis of 6- [3- (1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid . The key stage in constructing the carbon skeleton of this molecule is the formation of the C-C bond between the 3- (1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments .Molecular Structure Analysis
The molecular structure of “[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate” can be represented by the SMILES notation:Fc1ccccc1C(=O)Oc2ccc(cc2)/C=N/C35CC4CC(CC(C3)C4)C5 . Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate” are not available, studies have reported the use of similar compounds in one-pot three-component reactions .Scientific Research Applications
Paramagnetic Behavior and Crystal Structures
Research involving adamantyl and fluorophenyl structures has demonstrated the suppression of columnar π-stacking in certain crystalline forms, leading to typical paramagnetic behavior due to non-interacting spins. This property is significant for materials science, especially in the development of new molecular electronic devices or magnetic materials (Constantinides et al., 2016).
Antitumor Properties
Fluorinated benzothiazoles, closely related to the chemical structure , have shown potent cytotoxicity in vitro against certain human breast cancer cell lines. This suggests that the fluorophenyl component in the molecule might contribute to its potential as a pharmaceutical compound for cancer treatment, highlighting the importance of further research into similar compounds (Hutchinson et al., 2001).
Chiroptical Molecular Switches
The molecule's potential for being part of chiroptical molecular switches has been explored, particularly in the context of laser-controlled isomerization. Such applications are crucial in developing advanced optical storage devices and sensors, which can significantly impact information technology and analytical chemistry (Kröner, Klaumünzer, & Klamroth, 2008).
Noncovalent Interaction Insights
The analysis of noncovalent interactions in adamantane hybrids has provided insights into the stabilization mechanisms of crystal structures. This research is fundamental for the design of new materials with tailored properties, especially in pharmaceuticals and material engineering (El-Emam et al., 2020).
Novel Synthesis Methods
The exploration of novel synthesis methods for creating complex molecules featuring adamantyl and fluorophenyl groups has been reported. Such methodologies are pivotal for the pharmaceutical industry, allowing for the efficient production of new drugs with enhanced efficacy and reduced side effects (Pleynet, Dutton, Thornton-Pett, & Johnson, 1995).
properties
IUPAC Name |
[4-(1-adamantyliminomethyl)phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-22-4-2-1-3-21(22)23(27)28-20-7-5-16(6-8-20)15-26-24-12-17-9-18(13-24)11-19(10-17)14-24/h1-8,15,17-19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKFAKSJDLRDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

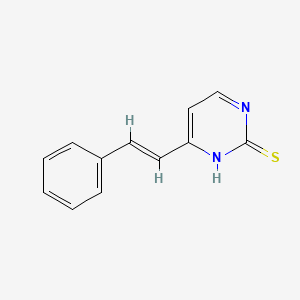
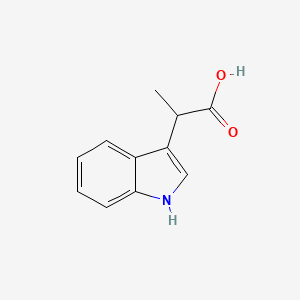
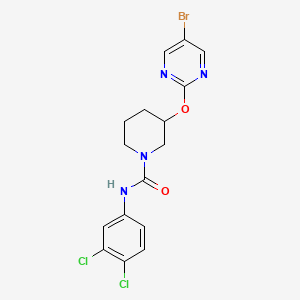
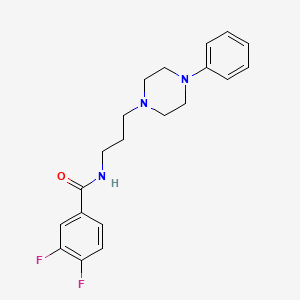

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2777795.png)
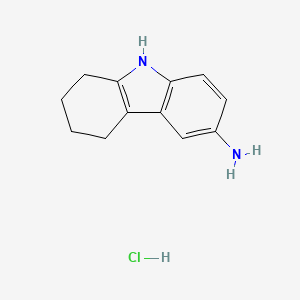
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2777799.png)
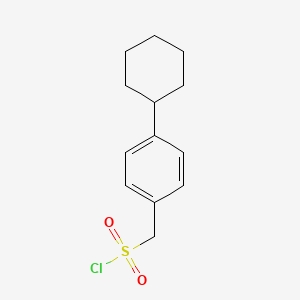
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2777801.png)
![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)
![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)
